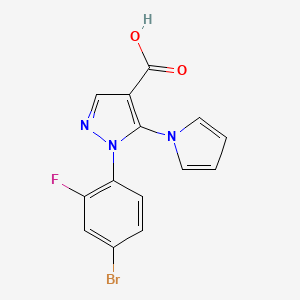

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKDDAVRLMTWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1224155-10-5, is a compound belonging to the pyrazole family. Pyrazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

- Molecular Formula : C14H9BrFN3O2

- Molecular Weight : 360.22 g/mol

- CAS Number : 1224155-10-5

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole compounds against cancer cell lines. The compound was tested against several cancer types, showing promising cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.01 |

| NCI-H460 | 0.03 | |

| SF-268 | 31.5 |

These results suggest that this pyrazole derivative may have potent antitumor activity comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Cytokine Inhibition (%) at 10 µM |

|---|---|

| This compound | TNF-α: 61–85% IL-6: 76–93% |

These findings indicate that this pyrazole derivative could serve as a potential anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been well documented, with studies showing activity against various bacterial strains. This specific compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The presence of specific functional groups in the structure of this compound enhances its antimicrobial properties, making it a candidate for further development in antibiotic therapies .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anticancer Synergism : A study tested the combination of this compound with doxorubicin in breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated a synergistic effect that improved cytotoxicity compared to doxorubicin alone .

- Inflammation Models : In vivo models demonstrated that the compound reduced edema and pain in carrageenan-induced inflammation models, showcasing its potential as an analgesic and anti-inflammatory agent .

- Antimicrobial Testing : The compound was evaluated against various pathogens in laboratory settings, demonstrating significant inhibitory effects comparable to standard antibiotics like ampicillin and ketoconazole .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties. Some notable applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole and pyrrole groups may enhance interactions with biological targets involved in cancer progression .

- Anti-inflammatory Properties : Studies have suggested that derivatives of pyrazole can modulate inflammatory pathways. This compound could potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Neurological Disorders : The unique structure may allow it to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders like Alzheimer's or Parkinson's disease through modulation of neuroinflammatory responses .

Material Science Applications

In addition to medicinal uses, 1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has applications in material science:

- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific electronic or optical properties. The incorporation of this compound into polymer matrices may lead to materials with enhanced conductivity or photonic characteristics .

Agricultural Chemistry Applications

The compound's biological activity extends to agricultural applications:

- Pesticide Development : Compounds similar to this pyrazole derivative have shown promise as pesticides due to their ability to disrupt insect growth or reproduction. Research is ongoing to evaluate its efficacy against agricultural pests .

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound in various applications:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

a. 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (C₁₄H₉ClFN₃O₂; MW 305.69)

- Structural Differences : The 2-chloro-5-fluorophenyl group replaces the 4-bromo-2-fluorophenyl group.

- The lower molecular weight (305.69 vs. 350.14) may enhance solubility but reduce lipophilicity .

- Physicochemical Properties : Reported pKa = 2.38 ± 0.36, suggesting stronger acidity than typical pyrazole carboxylic acids (pKa ~3–4) .

b. 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (Compound 24) and 1-(4-Chlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid (Compound 25)

- Structural Differences : Compound 24 lacks halogen substituents, while Compound 25 has a 4-chlorophenyl group and a methyl group at the 4-position.

- Bioactivity : Both compounds were converted to amides with antimicrobial activity (e.g., against Staphylococcus aureus), highlighting the importance of the pyrrole-pyrazole scaffold in drug design .

Nitro- and Methoxy-Substituted Analogs

a. 1-(2-Nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (C₁₄H₁₀N₄O₄; MW 298.25)

- Structural Differences : The 2-nitrophenyl group introduces a strong electron-withdrawing nitro group.

- Impact : The nitro group may reduce metabolic stability but increase reactivity in electrophilic substitution reactions. The lower molecular weight (298.25 vs. 350.14) could improve pharmacokinetic properties .

b. Methyl 5-(2-Methoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate (Compound 10h)

- Structural Differences : A naphthyl group replaces the bromo-fluorophenyl moiety, and a methoxy group is present at the 2-position of the phenyl ring.

Brominated Pyrazole Derivatives with Heterocycles

a. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Structural Differences : Incorporates a dihydropyrazole ring and thiocarbamoyl groups.

b. 4-Bromo-5-(5-chloro-2-thienyl)-1H-pyrazole

- Structural Differences : A thienyl group replaces the pyrrole ring, and the bromine is at the 4-position of the pyrazole.

- Applications : Thienyl-substituted pyrazoles are studied for their electronic properties in optoelectronics .

Méthodes De Préparation

Synthesis of 5-Aminopyrazole Intermediates

The initial step involves the reaction of appropriate hydrazines with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole derivatives. This reaction typically proceeds under reflux conditions in ethanol or another suitable solvent.

- Hydrazine derivatives bearing the desired aryl substituents are reacted with diethyl ethoxymethylenemalonate.

- The 5-aminopyrazole intermediates are obtained in moderate to good yields (generally 60–80%).

Introduction of the Pyrrol-1-yl Group (Clauson-Kaas Reaction)

The 5-aminopyrazole intermediates are converted to 5-(1H-pyrrol-1-yl)pyrazole derivatives by reaction with 2,5-dimethoxytetrahydrofuran (Clauson-Kaas reagent).

- This reaction is conducted under acidic conditions (e.g., acetic acid) and elevated temperature.

- The pyrrole ring is formed by cyclization involving the amino group and the reagent.

- Yields for this step range from 70% to 85%.

Suzuki–Miyaura Cross-Coupling for Aryl Substitution

To introduce the 4-bromo-2-fluorophenyl substituent at the N-1 position of the pyrazole, Suzuki–Miyaura coupling is employed.

- The pyrazole derivative bearing a suitable leaving group (e.g., halogen or boronate ester) is coupled with 4-bromo-2-fluorophenylboronic acid.

- Typical conditions include Pd(0) catalyst, base (e.g., K2CO3), and an organic solvent such as toluene or dioxane under reflux or microwave irradiation.

- This step provides the aryl-substituted pyrazole with yields commonly above 75%.

Hydrolysis to Carboxylic Acid

Esters present on the pyrazole ring are hydrolyzed to the corresponding carboxylic acids.

- Base-catalyzed hydrolysis using NaOH or KOH in aqueous methanol or ethanol is standard.

- Reaction is carried out at reflux until completion (monitored by TLC or HPLC).

- Acidification with dilute acid (HCl) yields the free carboxylic acid.

- Yields are typically high (>85%).

Amidation and Final Functionalization

In some synthetic routes, amidation of the carboxylic acid is performed to form amide derivatives, but for the target compound, the free acid is retained.

- If amidation is required, coupling agents such as EDC/HOBt or DCC are used.

- Reaction conditions are mild, usually at room temperature or slightly elevated temperatures.

- Purification is achieved by recrystallization or chromatography.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 5-Aminopyrazole formation | Condensation | Hydrazine + diethyl ethoxymethylenemalonate, reflux | 60–80 | Key intermediate |

| Pyrrol-1-yl substitution | Clauson-Kaas reaction | 2,5-dimethoxytetrahydrofuran, acidic conditions | 70–85 | Formation of pyrrole ring |

| Aryl substitution (N-1 position) | Suzuki–Miyaura coupling | Pd(0), 4-bromo-2-fluorophenylboronic acid, base | >75 | Critical for introducing aryl group |

| Ester hydrolysis | Base-catalyzed hydrolysis | NaOH/KOH, aqueous methanol, reflux | >85 | Conversion to carboxylic acid |

| Amidation (if applicable) | Amide bond formation | EDC/HOBt or DCC, room temp | 70–90 | Optional step depending on target form |

Research Findings and Optimization Notes

- The use of diethyl ethoxymethylenemalonate with hydrazines is a well-established method for constructing the pyrazole core with amino substitution at the 5-position, allowing further functionalization.

- Clauson-Kaas reaction is efficient for introducing the pyrrole ring at the amino site, providing good regioselectivity and yields without harsh conditions.

- Suzuki–Miyaura coupling is the preferred method for arylation at the N-1 position, offering versatility and tolerance to various functional groups, including halogens and fluorine substituents.

- Hydrolysis of esters to acids is straightforward and high-yielding, but care must be taken to avoid decomposition of sensitive substituents.

- The overall synthetic route is modular, allowing variation of substituents for structure-activity relationship studies.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The compound can be synthesized via cyclocondensation reactions, similar to methods used for pyrazole-4-carboxylic acid derivatives. For example, starting materials like substituted phenylhydrazines and β-keto esters can undergo cyclization under basic conditions . Key steps include:

- Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization.

- Hydrolysis : Basic hydrolysis of intermediate esters (e.g., ethyl esters) to yield the carboxylic acid moiety.

- Purification : Employ preparative HPLC or flash column chromatography to achieve >95% purity, as demonstrated in analogous pyrazole syntheses .

Q. How should structural characterization be performed to confirm the compound’s identity?

A multi-technique approach is essential:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent environments (e.g., bromo, fluorophenyl, pyrrole groups) .

- Mass Spectrometry : Use LC-MS to verify molecular weight (e.g., observed [M+H]+ peaks) and assess purity .

- Elemental Analysis : Cross-check with theoretical values for C, H, N, and halogens .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal Growth : Use slow evaporation from polar solvents (e.g., DMSO/EtOH mixtures).

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (Br, F) and disorder modeling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

- Optimize Geometry : Compare computed bond lengths/angles with crystallographic data to validate models .

- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group) for reaction planning.

- Docking Studies : Simulate interactions with biological targets (e.g., Keap1 protein) using AutoDock Vina .

Q. What challenges arise in analyzing halogen (Br/F) substituents via spectroscopic methods?

Q. How can the compound’s potential biological activity be systematically evaluated?

- In Vitro Assays : Screen for kinase inhibition or protein-binding activity using fluorescence polarization (FP) or surface plasmon resonance (SPR).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or chlorophenyl derivatives) to identify critical substituents .

- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation .

Methodological Considerations

Q. How should contradictory spectral data be resolved?

Q. What strategies improve crystallographic refinement for disordered substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.